Methyl 5-iodo-2-methoxybenzoate
Overview
Description
Methyl 5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-iodo-2-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 2-methoxybenzoate. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position on the benzene ring. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C to facilitate the iodination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at 80°C.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products Formed:
Substitution: Formation of azido, cyano, or organometallic derivatives.
Reduction: Formation of 5-iodo-2-methoxybenzyl alcohol.
Oxidation: Formation of 5-iodo-2-methoxybenzoic acid.
Scientific Research Applications
Methyl 5-iodo-2-methoxybenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its iodine substituent makes it a valuable intermediate in cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.
Medicine: It is explored for its potential in drug discovery and development. The compound’s structure allows for modifications that can lead to the synthesis of new pharmaceutical agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-methoxybenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Methyl 5-iodo-2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen size and electronegativity.
Methyl 4-amino-2-methoxybenzoate: Contains an amino group instead of iodine, leading to different chemical properties and uses.
Methyl 3-amino-4-methoxybenzoate: Another amino derivative with variations in reactivity and applications.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions and its use in radiolabeling applications highlight its versatility compared to other similar compounds .
Properties
IUPAC Name |
methyl 5-iodo-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVKSHACIRATIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451879 | |
Record name | Methyl 5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40757-09-3 | |
Record name | Methyl 5-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of Methyl 5-iodo-2-methoxybenzoate molecules within its crystal structure?
A1: In the crystal form, this compound molecules arrange themselves in stacked layers parallel to the ab plane []. Within each layer, the molecules are nearly planar. Interestingly, these layers alternate in the orientation of their substituents. One layer will have all the iodine atoms pointing in a similar direction, while the next layer will have the methoxy and methyl carboxylate groups oriented in that direction [].
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